molecular formula C6H7ClN2O2S B2505111 6-Amino-5-methylpyridine-3-sulfonyl chloride CAS No. 1315368-48-9

6-Amino-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B2505111
CAS No.: 1315368-48-9
M. Wt: 206.64
InChI Key: CUIVWFNEGLNRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methylpyridine-3-sulfonyl chloride typically involves the diazotization of 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and sulfonation processes. These methods are designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include tertiary amines and oxidizing agents. The reactions often require specific conditions, such as the presence of air or a catalyst, to proceed efficiently.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidative reactions with tertiary amines can produce sulfonylethenamines .

Scientific Research Applications

6-Amino-5-methylpyridine-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-methylpyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine-3-sulfonyl chloride
  • 3-Amino-5-methylpyridine-3-sulfonyl chloride

Uniqueness

6-Amino-5-methylpyridine-3-sulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

6-amino-5-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIVWFNEGLNRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.